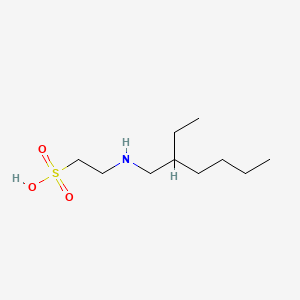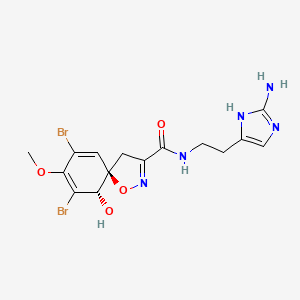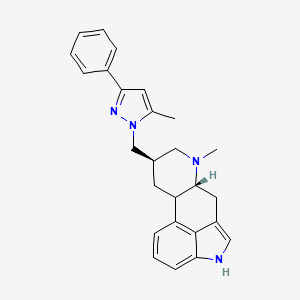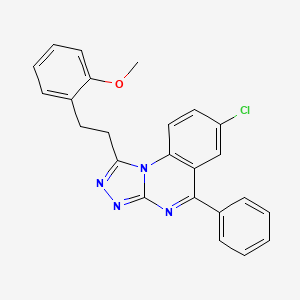
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C21H28Cl2N2 It is a derivative of the morphanthridine class of compounds, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride typically involves the reaction of 5,6-dihydro-5-(2-piperidinoethyl)-morphanthridine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the piperidine ring to form secondary amines
Substitution: Nucleophilic substitution reactions on the piperidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential interactions with biological macromolecules
Medicine: Investigated for its pharmacological properties and potential therapeutic uses
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the nervous system
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways
Ion Channels: Modulation of ion channel activity, affecting cellular signaling
Comparison with Similar Compounds
Similar Compounds
Morphine: An opioid analgesic with a similar core structure but different functional groups
Codeine: Another opioid with structural similarities but distinct pharmacological properties
Papaverine: A vasodilator with a related chemical structure
Uniqueness
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidinoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
110531-90-3 |
|---|---|
Molecular Formula |
C21H28Cl2N2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(2-piperidin-1-ylethyl)-6,11-dihydrobenzo[c][1]benzazepine;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-6-12-22(13-7-1)14-15-23-17-20-10-3-2-8-18(20)16-19-9-4-5-11-21(19)23;;/h2-5,8-11H,1,6-7,12-17H2;2*1H |
InChI Key |
SEHWPBKATSKHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CC3=CC=CC=C3CC4=CC=CC=C42.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
